
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, also known as EPB-HCl, is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields of research and industry. It has a CAS Number of 1220036-41-8 .
Molecular Structure Analysis
The linear formula of Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is C13H18ClNO3 . The molecular weight is 285.76 g/mol.Physical And Chemical Properties Analysis
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride has a molecular weight of 285.76 g/mol. The molecular formula is C13H18ClNO3 .Applications De Recherche Scientifique
Anti-Juvenile Hormone Agent Properties
- Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a similar compound, has been synthesized as a novel anti-juvenile hormone (anti-JH) agent. It showed effects such as inducing precocious metamorphosis in larvae of the silkworm, a sign of JH-deficiency symptoms (Ishiguro et al., 2003).
- Another study synthesized ethyl 4-(2-substituted alkyloxy)benzoates, including similar compounds, to explore their anti-JH properties. These induced precocious metamorphosis in the silkworm, Bombyx mori, indicating JH deficiency (Kuwano et al., 2008).
Synthesis and Biological Activity Studies
- A study on the synthesis and biological activity of various ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates, compounds with similar structures, showed their potential in inducing metamorphosis in silkworm larvae, indicating their biological activity and potential applications in pest control or developmental biology studies (Fujita et al., 2005).
Chemical Structure and Analysis
- The isolation and characterization of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata provide insights into the structural properties of similar ethyl benzoate compounds. Such studies are crucial for understanding the chemical nature and potential applications of these compounds in various fields (Wang et al., 2011).
Coordination Polymer Research
- Research on the synthesis and characterization of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes, including similar ethyl benzoate compounds, contributes to the development of novel materials with potential applications in catalysis, molecular recognition, and sensing (Carson & Lippard, 2006).
Potential in Pharmacological Research
- The synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, similar in structure to Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, have been explored, highlighting the potential of these compounds in developing new pharmaceutical agents (Chen et al., 2008).
Novel Coordination Polymer Synthesis
- A study involving the synthesis of a unique coordination polymer, which includes compounds similar to Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, provides insights into the creation of materials with intricate structures, which can have applications in materials science and nanotechnology (Ayyappan et al., 2002).
Propriétés
IUPAC Name |
ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-3-5-13(6-4-12)18-10-11-7-8-15-9-11;/h3-6,11,15H,2,7-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCIMULHKXARCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)
![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)
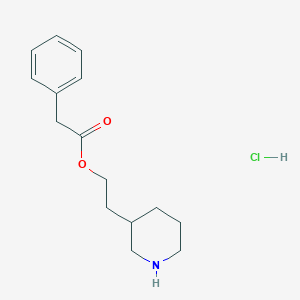
![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)
![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)
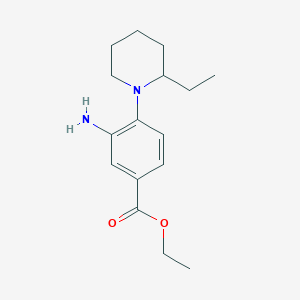
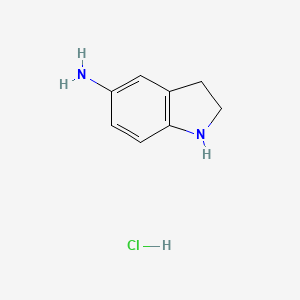
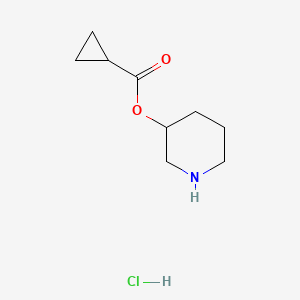
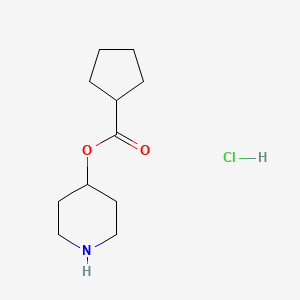
![3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397309.png)
![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)